REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[CH3:11])[NH:7][C:6]([C:12]([O:14]CC)=[O:13])=[C:5]2[CH3:17].BrC1C(C)=C2C(=CC=1)NC(C([O-])=O)=C2C.[OH-].[K+]>CCO>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[CH3:11])[NH:7][C:6]([C:12]([OH:14])=[O:13])=[C:5]2[CH3:17] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=C(NC2=CC1C)C(=O)OCC)C
|
Name
|
5-bromo-3,4-dimethyl-1H-indole-2-carboxylate
|
Quantity
|
5.36 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C2C(=C(NC2=CC1)C(=O)[O-])C)C
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
ADDITION
|
Details
|
4.67 g (99%) of a 1:1 isomeric mixture of the corresponding acids
|
Type
|
CUSTOM
|
Details
|
the precipitate that formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
dried at 120° C.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=C(NC2=CC1C)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.39 g | |
YIELD: PERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |